7-Chloropyrazolo[1,5-A]pyrimidine-3-carbonitrile
CAS No.: 1159982-97-4
Cat. No.: VC3275362
Molecular Formula: C7H3ClN4
Molecular Weight: 178.58 g/mol
* For research use only. Not for human or veterinary use.
![7-Chloropyrazolo[1,5-A]pyrimidine-3-carbonitrile - 1159982-97-4](/images/structure/VC3275362.png)
Specification
CAS No. | 1159982-97-4 |
---|---|
Molecular Formula | C7H3ClN4 |
Molecular Weight | 178.58 g/mol |
IUPAC Name | 7-chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Standard InChI | InChI=1S/C7H3ClN4/c8-6-1-2-10-7-5(3-9)4-11-12(6)7/h1-2,4H |
Standard InChI Key | XXUKSBBIJKPEOT-UHFFFAOYSA-N |
SMILES | C1=C(N2C(=C(C=N2)C#N)N=C1)Cl |
Canonical SMILES | C1=C(N2C(=C(C=N2)C#N)N=C1)Cl |
Introduction
Structural Information
Chemical Identity and Properties
7-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound characterized by a pyrazolo ring fused with a pyrimidine ring system. The molecular formula of this compound is C₇H₃ClN₄, with a molecular weight of 178.58 g/mol . The compound features a chlorine substituent at position 7 and a carbonitrile (C≡N) group at position 3 of the ring system.
Structural Representation
The compound can be represented by various notations that help identify its chemical structure:
Spectroscopic Properties
Table 1: Predicted Mass Spectrometry Data for 7-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Adduct | m/z | Predicted CCS (Ų) |
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[M+H]⁺ | 179.01190 | 133.7 |
[M+Na]⁺ | 200.99384 | 148.5 |
[M+NH₄]⁺ | 196.03844 | 139.0 |
[M+K]⁺ | 216.96778 | 139.9 |
[M-H]⁻ | 176.99734 | 127.6 |
[M+Na-2H]⁻ | 198.97929 | 138.7 |
[M]⁺ | 178.00407 | 133.6 |
[M]⁻ | 178.00517 | 133.6 |
These predicted collision cross-section (CCS) values and mass-to-charge ratios (m/z) provide valuable data for analytical identification of the compound using mass spectrometry techniques .
Structural Analogs and Comparisons
Related Compounds
Several structural analogs of 7-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile exist, each with subtle structural differences that may affect their chemical and biological properties:
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7-Chloropyrazolo[1,5-a]pyrimidine-2-carbonitrile: This isomer has the carbonitrile group at position 2 rather than position 3 .
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7-Chloropyrazolo[1,5-A]pyridine-3-carbonitrile: This related compound contains a pyridine ring instead of a pyrimidine ring, resulting in different electronic properties and potential biological activities.
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7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile: This derivative features an amino group at position 7 instead of chlorine, along with a methyl substituent at position 5 .
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7-Hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile: Another related compound with a hydrazinyl group at position 7 and a methyl group at position 5 .
Comparative Analysis
The presence of the chlorine atom at position 7 in 7-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile likely affects its lipophilicity, membrane permeability, and binding affinity to potential biological targets. The carbonitrile group at position 3 serves as a potential hydrogen bond acceptor and can influence the compound's electronic properties and reactivity.
Synthetic Methodologies
Synthesis of Related Compounds
The synthesis of related compounds like 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile has been achieved through multi-step processes. For example, one synthetic route involves:
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Preparation of a hydrazinyl-substituted precursor
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Conversion of the hydrazinyl group to an azido group using sodium azide
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Reduction of the azido group to an amino group using sodium dithionite
These synthetic approaches may be adaptable for the preparation of 7-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile with appropriate modifications to introduce the chlorine substituent.
Research Applications
Pharmaceutical Development
The pharmaceutical potential of 7-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile and related compounds has been an area of active research. These compounds are often explored as:
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Building blocks for more complex medicinal compounds
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Lead compounds in drug discovery programs
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Intermediates in the synthesis of bioactive molecules
Antimicrobial Research
Related pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for antimicrobial activity. For instance, a research article discusses the synthesis and antimicrobial evaluation of various pyrazolo[1,5-a]pyrimidine derivatives, suggesting potential applications in this therapeutic area .
Analytical Characterization
Chromatographic Analysis
Chromatographic techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are useful for assessing the purity of 7-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile. For instance, a TLC system using dichloromethane/methanol (9:1) has been employed for monitoring reactions involving related pyrazolo[1,5-a]pyrimidine derivatives .
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